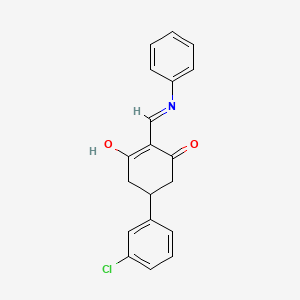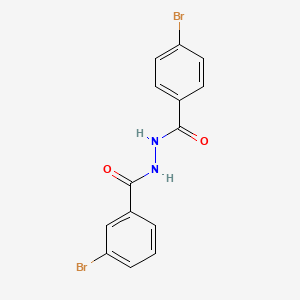
2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione, also known as ACCD, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACCD is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.
作用机制
The mechanism of action of 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione is not fully understood, but it is believed to involve the inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione has been shown to have various biochemical and physiological effects, including neuroprotective, anti-inflammatory, and antioxidant effects. In animal studies, 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione has been shown to improve cognitive function and memory in models of Alzheimer's disease and other neurological disorders. 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione has also been shown to have potential applications in the treatment of cancer, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione in lab experiments is its versatility and ease of synthesis. 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione can be easily synthesized in high yield using simple reaction conditions, making it a useful building block for the synthesis of various compounds. However, one of the limitations of using 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione in lab experiments is its potential toxicity. 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione has been shown to have cytotoxic effects in certain cell lines, and caution should be taken when handling and using this compound in lab experiments.
未来方向
There are many potential future directions for research on 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione. One area of interest is the development of new 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione-based compounds for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione-based materials for use in catalysis, sensing, and other applications. Additionally, further studies are needed to fully understand the mechanism of action of 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione and its potential applications in other areas of research.
Conclusion
In conclusion, 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione is a versatile and useful compound that has potential applications in various areas of scientific research. Its ease of synthesis and versatility make it a valuable building block for the synthesis of various compounds, while its neuroprotective, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of neurological disorders and cancer. Further research is needed to fully understand the potential of 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione and its applications in scientific research.
合成方法
The synthesis of 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione involves the reaction of 3-chlorobenzaldehyde and aniline with 1,3-cyclohexanedione in the presence of a catalyst such as piperidine. The reaction proceeds through a condensation reaction, forming 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione as the final product. The yield of 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
科学研究应用
2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione has been used as a building block for the synthesis of various heterocyclic compounds. In medicinal chemistry, 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. In material science, 2-(anilinomethylene)-5-(3-chlorophenyl)-1,3-cyclohexanedione has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other functional materials.
属性
IUPAC Name |
5-(3-chlorophenyl)-3-hydroxy-2-(phenyliminomethyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c20-15-6-4-5-13(9-15)14-10-18(22)17(19(23)11-14)12-21-16-7-2-1-3-8-16/h1-9,12,14,22H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNIWGXWOOJVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Anilinomethylidene)-5-(3-chlorophenyl)cyclohexane-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-1H-indole-3-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B6087395.png)
![2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B6087410.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6087427.png)
![4-(5-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-furyl)-2-methyl-3-butyn-2-ol](/img/structure/B6087433.png)
![tetrahydro-2-furanylmethyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6087437.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinamine](/img/structure/B6087445.png)
![3-chloro-4-ethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6087452.png)
![6-amino-5-phenyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-4(3H)-pyrimidinone](/img/structure/B6087457.png)

![1-(2,5-dimethoxyphenyl)-5-{[(2,4-dimethoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6087466.png)
![1-[1-(3,5-dimethoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6087478.png)
![1-[3-({[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amino}methyl)phenyl]ethanone](/img/structure/B6087485.png)

![1-(1-ethyl-3-piperidinyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6087499.png)